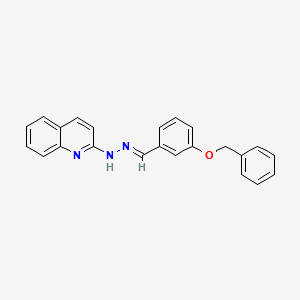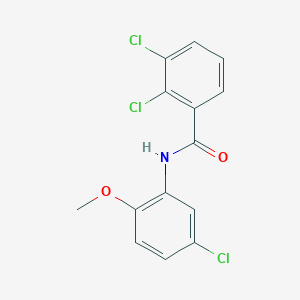
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (AMICA) is a compound that has gained attention in scientific research due to its potential therapeutic properties. AMICA belongs to the class of indolinecarboxamide compounds and has been found to exhibit promising results in preclinical studies.
Mecanismo De Acción
The mechanism of action of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of pro-inflammatory cytokines (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress and inflammation (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of BDNF and NGF, which are neurotrophic factors involved in the survival and growth of neurons (Zhang et al., 2018).
Biochemical and Physiological Effects
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce oxidative stress and improve mitochondrial function in the brain (Wang et al., 2016). Additionally, N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to increase the expression of neurotrophic factors and promote neuronal survival and growth (Zhang et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to have low toxicity and can be administered orally or intraperitoneally in animal models (Li et al., 2015). However, there are some limitations to using N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in human clinical trials.
Direcciones Futuras
For research on N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide include investigating its efficacy in human clinical trials and further elucidating its mechanism of action.
Métodos De Síntesis
The synthesis method of N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide involves a multi-step process that starts with the reaction of 5-bromoindoline with allylamine to form N-allyl-5-bromoindoline. This intermediate is then reacted with methylsulfonyl chloride to form N-allyl-5-(methylsulfonyl)indoline. Finally, the carboxamide group is introduced by reacting N-allyl-5-(methylsulfonyl)indoline with the appropriate carboxylic acid derivative. The final product obtained is N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide (N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide) (Li et al., 2015).
Aplicaciones Científicas De Investigación
N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to exhibit potential therapeutic properties in preclinical studies. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in animal models. N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the activation of microglia and astrocytes in the brain (Li et al., 2015). N-allyl-1-(methylsulfonyl)-5-indolinecarboxamide has also been found to reduce neuropathic pain and improve motor and cognitive function in animal models of spinal cord injury and traumatic brain injury (Wang et al., 2016; Zhang et al., 2018).
Propiedades
IUPAC Name |
1-methylsulfonyl-N-prop-2-enyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-3-7-14-13(16)11-4-5-12-10(9-11)6-8-15(12)19(2,17)18/h3-5,9H,1,6-8H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAUOJVZKFKKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)

![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)


![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)
